molecular formula C16H23FN2O2 B14847109 Tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate

Tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate

Cat. No.: B14847109
M. Wt: 294.36 g/mol
InChI Key: ASQDPKPMHZFDKB-UHFFFAOYSA-N
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Description

Tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a fluorobenzyl group, and a piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3-fluorobenzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl piperazine-1-carboxylate
  • Tert-butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate
  • Tert-butyl 4-(4-hydroxybutyl)-1-piperazinecarboxylate

Uniqueness

Tert-butyl 2-(3-fluorobenzyl)piperazine-1-carboxylate is unique due to the presence of the 3-fluorobenzyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where fluorinated derivatives are required .

Properties

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 2-[(3-fluorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-8-7-18-11-14(19)10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3

InChI Key

ASQDPKPMHZFDKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC=C2)F

Origin of Product

United States

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